Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a methoxy group at position 4 and a methyl group at position 4.
Properties
CAS No. |
101667-99-6 |
|---|---|
Molecular Formula |
C11H12N2O3S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C11H12N2O3S/c1-4-16-11(14)8-6(2)7-9(15-3)12-5-13-10(7)17-8/h5H,4H2,1-3H3 |
InChI Key |
BJCRYHMRNPOVKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=CN=C2S1)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the Suzuki coupling reaction. In this method, ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is reacted with potassium allyltrifluoroborate in the presence of a palladium catalyst and a base such as potassium fluoride in dry 1,4-dioxane. The reaction yields this compound as one of the products .
Chemical Reactions Analysis
Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki coupling, where it reacts with organoboron compounds to form new carbon-carbon bonds.
Scientific Research Applications
Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Substituents at positions 4 and 5 significantly influence melting points, solubility, and synthetic yields. Key analogs include:
Table 1: Structural and Physical Properties of Selected Thienopyrimidine Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Chloro (electron-withdrawing) and morpholino (bulky, electron-rich) substituents may reduce yields compared to amino or methoxy groups due to steric hindrance or reactivity challenges .
- Melting Points: Aromatic amino derivatives (e.g., 14b, 14c) exhibit higher melting points (>170°C) compared to halogenated analogs (14d: 154–156°C), likely due to enhanced intermolecular hydrogen bonding .
Biological Activity
Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C11H12N2O3S
- Molecular Weight : 240.29 g/mol
- CAS Number : 658409
- Structural Characteristics : The compound features a thieno[2,3-d]pyrimidine core with ethoxy and methoxy substitutions that influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include cyclization reactions involving thiophene derivatives and guanidine under specific conditions. Optimization focuses on yield and purity to ensure effective biological testing.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant antiproliferative effects against various cancer cell lines. For example:
- IC50 Values : In vitro studies have shown that derivatives of thienopyrimidines can inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against different cancer cell lines such as HeLa (cervical carcinoma) and L1210 (murine leukemia) .
The selectivity of this compound for cancer cells over normal cells indicates its potential as a targeted therapeutic agent. For instance, in studies involving human peripheral blood mononuclear cells (PBMC), IC50 values were above 20 µM, suggesting minimal toxicity to normal cells .
The mechanism by which this compound exerts its anticancer effects primarily involves:
- Tubulin Inhibition : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to apoptotic cell death in a dose-dependent manner .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 1.1 | Tubulin inhibition |
| Study B | L1210 | 2.8 | Apoptosis induction |
| Study C | CEM | 2.3 | Cell cycle arrest |
| Study D | PBMC | >20 | Selective toxicity |
Case Studies
- Case Study on Antiproliferative Activity :
- Selectivity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
